Cas no 90773-41-4 (5-(chloromethyl)-1-methyl-imidazole;hydrochloride)
5-(chloromethyl)-1-methyl-imidazole;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
- 5-(chloromethyl)-1-methylimidazole,hydrochloride
- 5-(chloromethyl)-1-methyl-imidazole;hydrochloride
- 5-(Chloromethyl)-1-methyl-1H-imidazolehydrochloride
- SCHEMBL2682251
- 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HYDROCHLORIDE
- 90773-41-4
- OMXYXOIKYRALRC-UHFFFAOYSA-N
- AS-43837
- 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1)
- 5-(chloromethyl)-1-methylimidazole;hydrochloride
- FT-0704741
- 5-chloromethyl-1-methyl-1h-imidazole hydrochloride salt
- EN300-97717
- AKOS015845870
- 1H-Imidazole, 5-(chloromethyl)-1-methyl-, monohydrochloride
- 5-(Chloromethyl)-1-methyl-1H-imidazole HCl
- DTXSID70557819
- MFCD08668158
- DA-40666
- 5-(CHLOROMETHYL)-1-METHYLIMIDAZOLE HYDROCHLORIDE
-
- MDL: MFCD08668158
- Inchi: 1S/C5H7ClN2.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H
- InChI Key: OMXYXOIKYRALRC-UHFFFAOYSA-N
- SMILES: ClCC1=CN=CN1C.Cl
Computed Properties
- Exact Mass: 166.0064537g/mol
- Monoisotopic Mass: 166.0064537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 284.7±15.0 °C at 760 mmHg
- Flash Point: 126.0±20.4 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
5-(chloromethyl)-1-methyl-imidazole;hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(chloromethyl)-1-methyl-imidazole;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM187321-1g |
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 95% | 1g |
$533 | 2021-08-05 | |
| Chemenu | CM187321-5g |
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 95% | 5g |
$1954 | 2021-08-05 | |
| TRC | C430300-25mg |
5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C430300-50mg |
5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C430300-250mg |
5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 250mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A069002766-5g |
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 95% | 5g |
$1065.75 | 2023-08-31 | |
| Alichem | A069002766-10g |
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 95% | 10g |
$1099.89 | 2023-08-31 | |
| Alichem | A069002766-25g |
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 95% | 25g |
$2040.00 | 2023-08-31 | |
| Chemenu | CM187321-1g |
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
90773-41-4 | 95% | 1g |
$322 | 2024-07-20 | |
| abcr | AB217389-250 mg |
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, 95%; . |
90773-41-4 | 95% | 250 mg |
€270.60 | 2023-07-20 |
5-(chloromethyl)-1-methyl-imidazole;hydrochloride Suppliers
5-(chloromethyl)-1-methyl-imidazole;hydrochloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-(chloromethyl)-1-methyl-imidazole;hydrochloride
Introduction to 5-(chloromethyl)-1-methyl-imidazole;hydrochloride (CAS No. 90773-41-4)
5-(chloromethyl)-1-methyl-imidazole;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 90773-41-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazole derivatives, a class of heterocyclic organic compounds that have garnered considerable attention due to their diverse biological activities and synthetic utility. The presence of both a chloromethyl group and a methyl-substituted imidazole ring endows this molecule with unique reactivity, making it a valuable intermediate in the development of various pharmacological agents.
The hydrochloride salt form of 5-(chloromethyl)-1-methyl-imidazole enhances its solubility in aqueous systems, which is a critical factor for its application in drug formulation and biological studies. This solubility profile makes it particularly useful in pharmaceutical research, where compatibility with biological matrices is often essential for effective drug delivery and action.
In recent years, 5-(chloromethyl)-1-methyl-imidazole;hydrochloride has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of bioactive molecules. The chloromethyl functionality allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores into the imidazole core. This versatility has made it a valuable building block in the construction of novel therapeutic agents.
Recent advancements in computational chemistry have further highlighted the synthetic potential of 5-(chloromethyl)-1-methyl-imidazole;hydrochloride. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with enhanced binding affinity to biological targets. For instance, researchers have explored its utility in developing inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modulate the electronic and steric properties of the imidazole ring through functionalization strategies has opened up new avenues for drug discovery.
The pharmacological profile of 5-(chloromethyl)-1-methyl-imidazole;hydrochloride has also been investigated in several preclinical studies. These studies have revealed that derivatives of this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The chloromethyl group is particularly noteworthy, as it can participate in covalent bond formation with biomolecules, leading to targeted drug delivery systems. Such interactions are crucial for developing therapies that minimize off-target effects and improve therapeutic efficacy.
One of the most exciting applications of 5-(chloromethyl)-1-methyl-imidazole;hydrochloride is in the field of immunotherapy. Researchers have utilized this compound to develop novel immunomodulatory agents that can modulate immune responses without triggering adverse side effects. The ability to fine-tune the chemical structure of this compound has allowed scientists to create molecules that selectively interact with specific immune cells, thereby enhancing the body's ability to fight infections and tumors.
Another area where 5-(chloromethyl)-1-methyl-imidazole;hydrochloride has shown promise is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major health challenges globally, and there is an urgent need for new therapeutic strategies. Studies have indicated that derivatives of this compound can cross the blood-brain barrier and exert protective effects on neurons. The imidazole ring is known to interact with various neurotransmitter systems, making it an ideal candidate for developing drugs that can mitigate neuroinflammation and oxidative stress.
The synthetic methodologies for preparing 5-(chloromethyl)-1-methyl-imidazole;hydrochloride have also seen significant advancements. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and flow chemistry, have enabled more efficient and scalable production processes. These innovations have not only improved the availability of this compound but also reduced costs associated with its synthesis. As a result, more researchers can now explore its potential applications without facing significant logistical challenges.
In conclusion, 5-(chloromethyl)-1-methyl-imidazole;hydrochloride (CAS No. 90773-41-4) is a versatile and highly valuable compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an excellent candidate for developing novel therapeutic agents across various disease areas. With ongoing research efforts focused on optimizing its synthetic routes and exploring new biological applications, this compound is poised to play an increasingly important role in drug discovery and development.
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